

Sulfo-CY-5.5 NHS Ester Tripotassium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-CY-5.5 NHS ester
tripotassium

Cat. No.: B15553206

[Get Quote](#)

This guide provides an in-depth overview of **Sulfo-CY-5.5 NHS ester tripotassium**, a water-soluble, far-red fluorescent dye. It is designed for researchers, scientists, and drug development professionals who utilize fluorescent labeling in their work. The document details the chemical and physical properties, experimental protocols for biomolecule conjugation, and the fundamental reaction mechanisms.

Core Properties and Specifications

Sulfo-CY-5.5 NHS ester is an amine-reactive fluorescent probe belonging to the cyanine dye family.^{[1][2][3]} The inclusion of sulfonate groups enhances its water solubility, making it an ideal choice for labeling proteins, antibodies, and other biomolecules directly in aqueous environments without the need for organic co-solvents.^{[1][3][4][5][6]} This property is particularly advantageous for sensitive proteins that may denature in the presence of organic solvents.^{[1][4][5][6]} The dye is characterized by its bright fluorescence, high photostability, and low autofluorescence in biological samples within the near-infrared (NIR) spectrum.^{[3][7]}

Spectrally, it is similar to other dyes such as Alexa Fluor® 680 and DyLight® 680.^{[7][8]} Its fluorescence is pH-insensitive between pH 4 and 10, adding to its versatility in various biological applications.^{[8][9][10][11]}

Quantitative Data Summary

The key quantitative properties of **Sulfo-CY-5.5 NHS ester tripotassium** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_{44}H_{42}K_3N_3O_{16}S_4$	[1] [4]
Molecular Weight	1114.37 g/mol	[1] [4] [12]
Excitation Maximum (λ_{ex})	~675 nm	[3] [4]
Emission Maximum (λ_{em})	~694 nm	[3] [4]
Molar Extinction Coefficient	~235,000 $M^{-1}cm^{-1}$	[4]
Recommended Storage	-20°C, desiccated and protected from light	[1] [4] [12]
Solubility	Good in water, DMSO, and DMF	[4] [13]
Appearance	Dark blue solid	[1] [4]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of Sulfo-CY-5.5 NHS ester to primary amine-containing biomolecules, such as proteins and antibodies.

Preparation of Reagents

a. Protein Solution:

- The protein should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine are not suitable as they will compete with the target protein for reaction with the NHS ester.[\[9\]](#)
- If the protein solution contains such buffers or other amine-containing stabilizers (e.g., BSA, gelatin), it must be purified by dialysis against PBS.[\[9\]](#)
- The recommended protein concentration for optimal labeling is between 2-10 mg/mL.[\[9\]](#)[\[14\]](#)

- The pH of the protein solution should be adjusted to 8.3-9.0 using a suitable buffer, such as 1 M sodium bicarbonate, to facilitate the reaction with the primary amines.[9][15]

b. Dye Stock Solution:

- Prepare a stock solution of Sulfo-CY-5.5 NHS ester by dissolving it in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14][15] A typical concentration is 10 mM.[14]
- This stock solution should be prepared fresh before use. If short-term storage is necessary, it can be kept at -20°C for up to two weeks, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[9]

Conjugation Reaction

- The optimal molar ratio of dye to protein for most antibodies is typically between 5:1 and 20:1.[9] An initial ratio of 10:1 is often a good starting point.[9] Over-labeling can lead to fluorescence quenching and potential protein precipitation, while under-labeling reduces sensitivity.[9][16]
- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing or shaking.[14]
- Incubate the reaction mixture at room temperature for 30-60 minutes in the dark, with continuous gentle mixing.[9]

Purification of the Conjugate

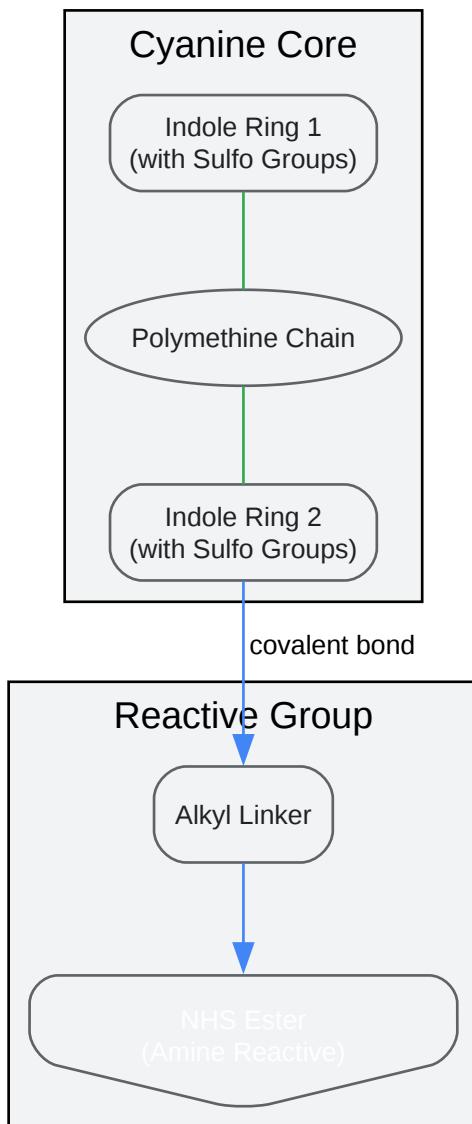
Post-reaction, it is crucial to remove any unreacted or hydrolyzed dye from the labeled protein. [16] Spin columns utilizing gel filtration (e.g., Sephadex G-25) are commonly used for this purpose.[9][16]

- Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin with PBS.[9][16]
- Sample Loading: Load the entire reaction mixture onto the center of the resin bed.[9][16]

- Elution: Centrifuge the column to elute the labeled protein. The larger protein-dye conjugate will pass through the column, while the smaller, unconjugated dye molecules are retained by the resin.[16]
- Collection: The purified conjugate is collected in a clean tube.[16]

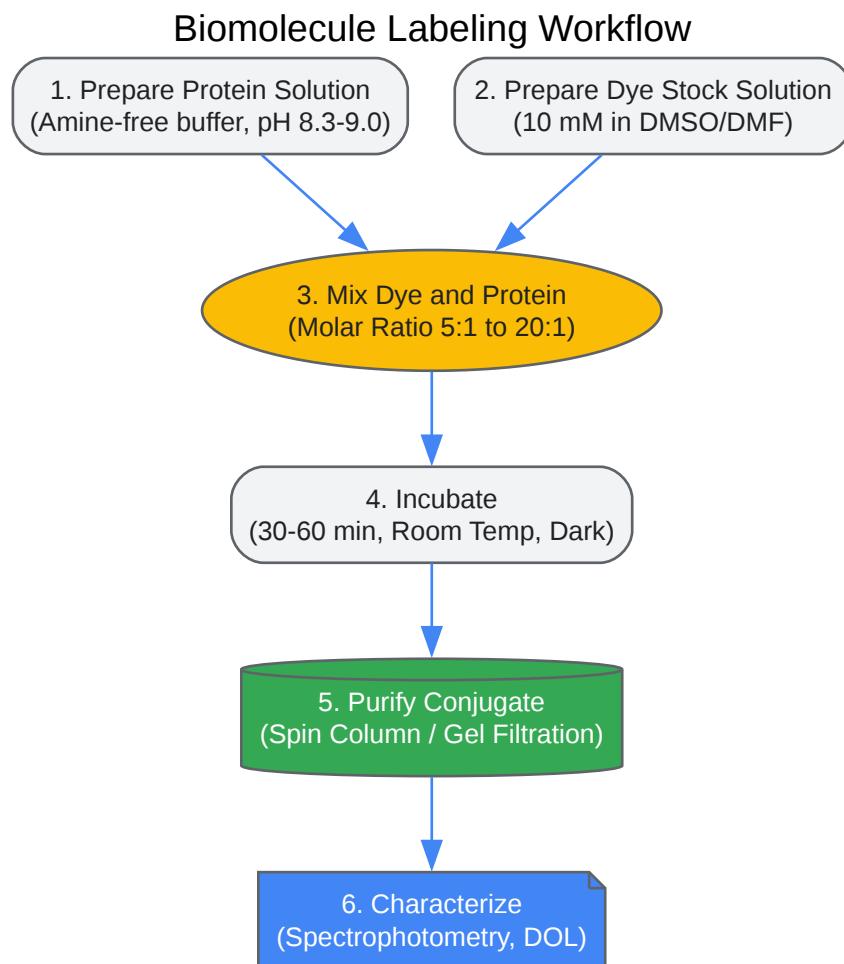
Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.


- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~675 nm (the absorbance maximum for Sulfo-CY-5.5).[9]
- The DOL can be calculated using the following formula: $DOL = (A_{dye} \times \epsilon_{protein}) / ((A_{280} - A_{dye} \times CF_{280}) \times \epsilon_{dye})$ Where:
 - A_{dye} is the absorbance at ~675 nm.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at ~675 nm (approx. $235,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

Visualizations

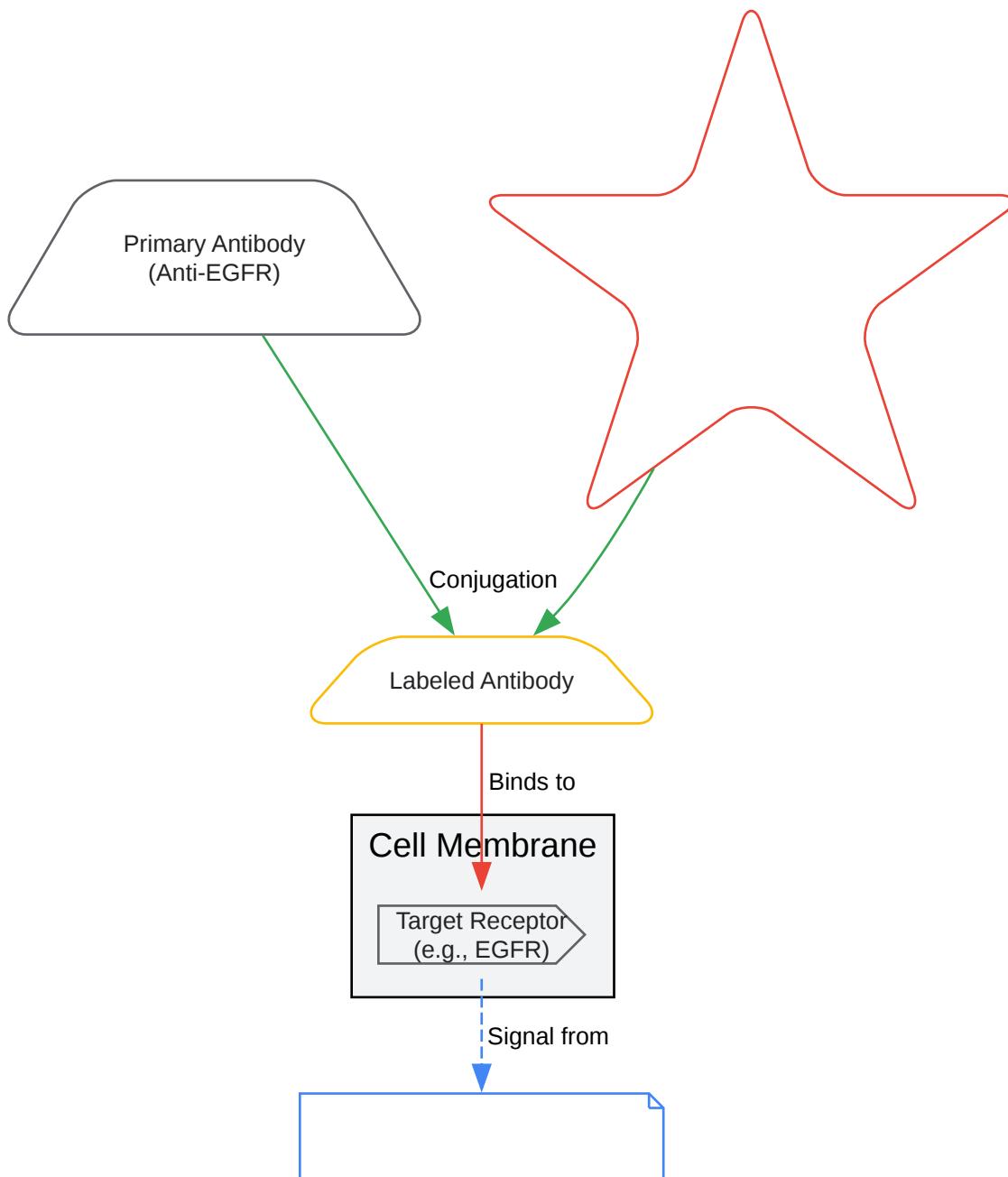
Chemical Structure and Reaction Pathway


The following diagrams illustrate the conceptual structure of Sulfo-CY-5.5 NHS ester and the workflow for biomolecule conjugation.

Simplified Structure of Sulfo-CY-5.5 NHS Ester

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of Sulfo-CY-5.5 NHS ester's key functional moieties.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling biomolecules with Sulfo-CY-5.5 NHS ester.

Application in Signaling Pathway Visualization

Sulfo-CY-5.5 NHS ester is instrumental in applications requiring fluorescent detection, such as flow cytometry and fluorescence microscopy.[3] A common use is the labeling of antibodies to visualize specific proteins within cellular systems. The diagram below illustrates this concept.

Application in Receptor Detection

[Click to download full resolution via product page](#)

Caption: Use of a Sulfo-CY-5.5 labeled antibody to detect a cell surface receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. probes.bocsci.com [probes.bocsci.com]
- 2. medkoo.com [medkoo.com]
- 3. Sulfo-Cyanine5.5 | AxisPharm axispharm.com
- 4. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com antibodies.com
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Sulfo-Cyanine 5 NHS ester | AAT Bioquest aatbio.com
- 12. medchemexpress.com [medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Sulfo-CY-5.5 NHS Ester Tripotassium: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553206#sulfo-cy-5-5-nhs-ester-tripotassium-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com